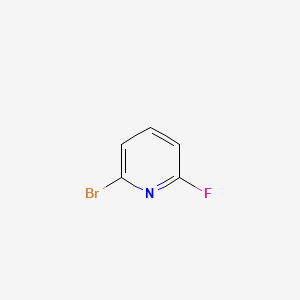

2-Bromo-6-fluoropyridine

Description

BenchChem offers high-quality 2-Bromo-6-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDIKYIZXMYHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932219 | |

| Record name | 2-Bromo-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144100-07-2 | |

| Record name | 2-Bromo-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Structural Utility of 2-Bromo-6-fluoropyridine

[1]

Executive Summary

2-Bromo-6-fluoropyridine (CAS: 144100-07-2) is a bifunctional halogenated pyridine scaffold critical to modern drug discovery.[1] Its value lies in the orthogonal reactivity of its two halogen substituents. The C–Br bond is highly active toward transition-metal-catalyzed cross-couplings and lithium-halogen exchange, while the C–F bond is activated for Nucleophilic Aromatic Substitution (

Molecular Architecture & Physical Properties[1][2]

The molecule features a pyridine ring substituted at the 2- and 6-positions (ortho to the nitrogen) with bromine and fluorine, respectively.[2] The electronic environment is dominated by the inductive withdrawal of the nitrogen atom and the fluorine substituent.

Physical Characteristics Table

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 175.99 g/mol |

| Appearance | White to light yellow solid (low melting) or clear liquid |

| Melting Point | 30–32 °C |

| Boiling Point | 162–164 °C (at 760 mmHg) |

| Density | ~1.71 g/cm³ |

| Flash Point | ~75 °C |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; sparingly soluble in water.[3] |

Electronic Structure Analysis

-

Inductive Effects (-I): Both halogens and the pyridine nitrogen exert strong electron-withdrawing effects.[1] Fluorine is the strongest withdrawing group (

), significantly depleting electron density at C-6 and C-2.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Resonance Effects (+M): Fluorine and Bromine can donate lone pair density back into the ring, but the inductive withdrawal dominates, especially at the C-6 position, making it highly electrophilic.

-

Dipole Moment: The vector sum of the C-F and C-Br dipoles, combined with the ring nitrogen, creates a significant dipole, influencing its solubility in polar aprotic solvents.

Reactivity Profile & Regioselectivity[5][6]

The core utility of 2-Bromo-6-fluoropyridine is the divergent reactivity of its C–X bonds.[1]

A. Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> )[1][3][7][8]

-

Selectivity: C–F > C–Br .

-

Mechanism: The high electronegativity of fluorine stabilizes the Meisenheimer intermediate formed upon nucleophilic attack at C-6. The fluoride ion is a superior leaving group in

compared to bromide due to the highly polarized C–F bond lowering the activation energy of the addition step. -

Scope: Reacts readily with amines, alkoxides, and thiols at the C-6 position, retaining the C-Br bond for later steps.

B. Metal-Catalyzed Cross-Coupling

-

Selectivity: C–Br > C–F .

-

Mechanism: In Pd(0) catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of Palladium into the C–Br bond is significantly faster than into the stronger C–F bond (

vsngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Scope: Allows for arylation, alkylation, or amination at C-2 without disturbing the C-6 fluorine.[1]

C. Lithium-Halogen Exchange[1]

-

Selectivity: C–Br > C–F .

-

Mechanism: Treatment with n-BuLi results in rapid Li-Br exchange to generate the 2-lithio-6-fluoropyridine species.[1]

-

Critical Note: The choice of solvent is paramount. Ethereal solvents (THF) can lead to instability or side reactions.[1] Non-ethereal solvents like Dichloromethane (DCM) at -78°C have been shown to stabilize the lithiated intermediate, preventing dilithiation.[1]

Visualizing the Divergent Synthesis Pathways

The following diagram illustrates the logical flow of functionalization, demonstrating how a single scaffold can yield diverse derivatives based on the order of operations.

Figure 1: Divergent synthetic pathways for 2-Bromo-6-fluoropyridine. Path A exploits the lability of F in

Experimental Protocols

Protocol A: Selective (C-6 Functionalization)

Objective: Displacement of Fluorine with a primary amine while retaining Bromine.[1]

-

Reagents: 2-Bromo-6-fluoropyridine (1.0 equiv), Primary Amine (1.1 equiv), DIPEA (2.0 equiv), DMSO or NMP (Solvent).[1]

-

Procedure:

-

Dissolve 2-Bromo-6-fluoropyridine in dry DMSO (0.5 M concentration).

-

Add DIPEA followed by the amine.[1]

-

Heat the reaction mixture to 80–90 °C under inert atmosphere (Argon/Nitrogen).

-

Monitor via TLC/LC-MS.[1] Conversion is typically complete within 2–4 hours.[1]

-

Workup: Dilute with water, extract with Ethyl Acetate.[1] Wash organic layer with brine, dry over

, and concentrate.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-

-

Note: If using a volatile amine, use a sealed tube.[1]

Protocol B: Suzuki-Miyaura Coupling (C-2 Functionalization)

Objective: Arylation at the C-2 position while retaining Fluorine.[1]

-

Reagents: 2-Bromo-6-fluoropyridine (1.0 equiv), Aryl Boronic Acid (1.1 equiv),

(5 mol%),ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Solvent System: 1,4-Dioxane : Water (4:1).[1]

-

Procedure:

-

Key Insight: Use anhydrous conditions if the boronic acid is prone to protodeboronation, but water is generally required for the base activation in Suzuki couplings.

Protocol C: Lithium-Halogen Exchange (Non-Ethereal)

Objective: Generation of the 2-lithio species for reaction with electrophiles (e.g., aldehydes).[1]

-

Reagents: 2-Bromo-6-fluoropyridine (1.0 equiv), n-BuLi (1.05 equiv, 1.6M in hexanes), Electrophile (1.2 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM).[1]

-

Procedure:

-

Cool a solution of 2-Bromo-6-fluoropyridine in DCM to -78 °C .

-

Add n-BuLi dropwise over 10 minutes.[1] Do not allow temperature to rise.

-

Stir at -78 °C for 15–30 minutes to form the lithiated species.

-

Add the electrophile (dissolved in DCM if solid) dropwise.[1]

-

Stir for 30 minutes at -78 °C, then allow to warm to room temperature.

-

Quench with saturated

.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-

Safety & Handling (Critical)

Hazard Classification:

-

H301: Toxic if swallowed.[1]

-

H310: Fatal in contact with skin. (This requires extreme caution).[1]

-

H315/H319: Causes skin and serious eye irritation.[1]

Mandatory Safety Protocol:

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1] A face shield is recommended when handling large quantities.[1]

-

Containment: All weighing and transfer operations must be performed inside a functioning fume hood.

-

Skin Contact: In case of contact, wash immediately with soap and water for at least 15 minutes.[1] Seek immediate medical attention due to the potential for systemic toxicity via dermal absorption.[1]

-

Waste: Segregate as halogenated organic waste. Do not mix with strong acids or oxidizers.[1]

References

-

BenchChem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

) Reactions on Fluoropyridines." Link -

Sigma-Aldrich. "2-Bromo-6-fluoropyridine Product Specification & Safety Data Sheet."[1] Link

-

PubChem. "Compound Summary: 2-Bromo-6-fluoropyridine (CID 135726913)."[1] Link[1]

-

Baran Lab. "Haloselectivity of Heterocycles: Trends in

and Cross-Coupling." Link -

BYU ScholarsArchive. "Lithium-Halogen Exchange in Non-Ethereal Solvent: Efficient Preparation of 2-Bromo-6-lithiopyridine in Dichloromethane." Link

Sources

- 1. Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea - Patent US-11850240-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 144100-07-2 | 2-Bromo-6-fluoropyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. researchgate.net [researchgate.net]

- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

Electronic properties of 2-bromo-6-fluoropyridine for ligand design

Topic: Electronic Properties & Orthogonal Reactivity of 2-Bromo-6-fluoropyridine Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1][2]

Executive Summary: The "Swiss Army Knife" of Pyridine Scaffolds

2-Bromo-6-fluoropyridine (CAS: 144100-07-2) is not merely a halogenated heterocycle; it is a programmed molecular scaffold designed for divergent synthesis.[1][2][3] Its value in ligand design stems from the electronic asymmetry between the C(2)–Br and C(6)–F bonds. This asymmetry allows for highly predictable, orthogonal functionalization—enabling chemists to sequentially install distinct pharmacophores without the need for protecting groups.[1]

This guide dissects the electronic architecture of this scaffold, provides a validated decision matrix for regioselective functionalization, and details self-validating protocols for its application in high-value ligand design.[1]

Section 1: Electronic Architecture & Ligand Design Parameters

To design effective ligands, one must understand the underlying electronic landscape that dictates both reactivity and binding affinity.[1]

Orbital Analysis and Inductive Effects

The pyridine ring is electron-deficient (

-

Fluorine (C6): Exerts a massive inductive electron-withdrawing effect (-I), significantly lowering the LUMO energy of the ring.[1] This activates the system for nucleophilic aromatic substitution (

). -

Bromine (C2): Exerts a weaker -I effect but possesses a weaker C–X bond strength and a lower-lying

orbital, making it the preferred site for oxidative addition with transition metals (Pd, Ni).[1]

Basicity and Hydrogen Bonding

A standard pyridine nitrogen acts as a hydrogen bond acceptor (HBA) with a pKa ~5.[3]2. In 2-bromo-6-fluoropyridine, the cumulative electron-withdrawing nature of the halogens drastically reduces the electron density on the nitrogen lone pair.[1]

-

Implication: The nitrogen is non-basic at physiological pH. This prevents protonation, maintaining the molecule's neutrality, which is crucial for membrane permeability (passive diffusion) and reducing off-target hERG binding often associated with basic amines.[1]

Dipole Vectoring

The C–F and C–Br dipoles are oriented away from the nitrogen. This creates a specific electrostatic potential surface where the nitrogen "cleft" is less negative than in unsubstituted pyridine. This modulation allows for fine-tuning of water solubility and specific interactions within a protein binding pocket (e.g., hinge binding in kinases).[1][2][3]

Section 2: The Reactivity Matrix (Orthogonal Functionalization)

The core utility of 2-bromo-6-fluoropyridine lies in its ability to react selectively based on the reaction mechanism chosen.[2][3] This is a textbook example of chemoselective orthogonality .

Pathway A: Nucleophilic Aromatic Substitution ( )[1][2]

-

Mechanism: The reaction proceeds via a Meisenheimer complex.[4] Fluorine is the most electronegative atom, stabilizing the anionic transition state more effectively than bromine. Although F is a poor leaving group based on bond energy, the rate-determining step in

is the addition of the nucleophile, not the bond breaking.[1][5] Therefore, the highly activated C–F bond reacts orders of magnitude faster than the C–Br bond.

Pathway B: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1][2][3]

-

Selectivity: C2–Br displacement.

-

Mechanism: The reaction proceeds via Oxidative Addition (OA) to a Pd(0) species.[6] The C–Br bond is weaker and the bond length is longer than C–F, facilitating the insertion of the metal catalyst. The strong C–F bond is generally inert to Pd(0) under standard conditions (requires specialized ligands/conditions to break).[3]

-

Reagent Class: Boronic acids, Organozincs, Stannanes + Pd Catalyst.[1]

Visualization: The Decision Matrix

Caption: Decision matrix for orthogonal functionalization. Path A exploits the electronic activation of C-F for nucleophilic attack. Path B exploits the labile C-Br bond for metal insertion.[1]

Section 3: Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable intermediates.

Protocol A: Selective (Displacement of Fluorine)

Objective: Synthesize 4-(6-bromopyridin-2-yl)morpholine.

-

Setup: In a dry pressure vial, dissolve 2-bromo-6-fluoropyridine (1.0 equiv, 176 mg, 1 mmol) in anhydrous DMSO (3 mL).

-

Reagent Addition: Add Morpholine (1.2 equiv, 105 µL) and DIPEA (1.5 equiv, 260 µL).

-

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

-

Checkpoint (TLC/LCMS):

-

Validation: Look for the disappearance of the starting material (m/z 176/178) and appearance of the product mass (m/z 243/245). The 1:1 isotopic pattern of Br must remain.

-

-

Workup: Dilute with water (15 mL), extract with EtOAc (3x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][7]

-

Purification: Silica gel chromatography (0-20% EtOAc/Hexanes).

Protocol B: Selective Suzuki Coupling (Displacement of Bromine)

Objective: Synthesize 2-(4-chlorophenyl)-6-fluoropyridine.

-

Setup: In a microwave vial, combine 2-bromo-6-fluoropyridine (1.0 equiv, 1 mmol), 4-chlorophenylboronic acid (1.1 equiv), and

(2.0 equiv). -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 4 mL). Degas with nitrogen for 5 mins.

-

Catalyst: Add

(0.05 equiv).[2][3] Seal immediately. -

Reaction: Heat at 90°C for 2–4 hours (or microwave 110°C for 30 min).

-

Checkpoint (19F NMR):

-

Validation: The Fluorine signal should shift slightly but remain present. If the signal disappears, you have likely hydrolyzed the F or substituted it.

-

-

Workup: Filter through Celite, dilute with EtOAc, wash with water, and concentrate.

Section 4: Strategic Applications in Drug Discovery

Metabolic Stability Enhancement

Incorporating the 6-fluoropyridine moiety is a proven strategy to block metabolic "soft spots."[2][3] The C–F bond is highly resistant to Cytochrome P450 oxidation. By placing the Fluorine at the 6-position (adjacent to the nitrogen), you protect the ring from oxidative metabolism that typically occurs at electron-deficient positions.[1]

Bioisosterism

The 2-bromo-6-fluoropyridine scaffold serves as a precursor to 2-amino-6-fluoropyridines .[1][2][3] This motif is a bioisostere of the 2-aminopyridine hinge-binding motif found in many kinase inhibitors, but with reduced basicity.[1][2][3] This reduction in basicity often leads to improved oral bioavailability by reducing lysosomal trapping and improving permeation.[2][3]

References

-

Reactivity of Halogenated Pyridines: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.[2][3] BenchChem Application Notes.[2][3][6]

-

Suzuki Coupling Selectivity: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. ResearchGate.[2][3]

-

Physical Properties & Safety: 2-Bromo-6-fluoropyridine (CAS 144100-07-2) Data Sheet.[1][2][3] PubChem.[2][3] [1][2][3]

-

Metabolic Stability Strategies: On the Metabolic Stability of Fluorinated Small Molecules. NIH/PubMed.[2][3]

-

General Synthesis Protocols: Synthesis of 2-amino-6-bromopyridine intermediates. ChemicalBook.[2][3]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 4. google.com [google.com]

- 5. reddit.com [reddit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Amino-6-bromopyridine synthesis - chemicalbook [chemicalbook.com]

Strategic Functionalization of 2-Bromo-6-fluoropyridine: A Guide to Orthogonal Reactivity

This guide details the orthogonal reactivity profile of 2-bromo-6-fluoropyridine, a "privileged scaffold" in medicinal chemistry. It is structured to provide actionable, mechanistic insight for the selective functionalization of the C2 and C6 positions.

Executive Summary: The Orthogonality Principle

2-Bromo-6-fluoropyridine (CAS: 144100-07-2) offers a distinct advantage in heterocyclic synthesis: perfect orthogonal reactivity . The electronic and steric disparity between the bromine (C2) and fluorine (C6) substituents allows researchers to selectively functionalize either position without protecting groups, simply by choosing the reaction class.

-

C6-Fluorine: Activated for Nucleophilic Aromatic Substitution (

) . -

C2-Bromine: Activated for Transition Metal-Catalyzed Cross-Coupling and Halogen-Metal Exchange .

This guide defines the decision matrix for exploiting these properties to synthesize complex 2,6-disubstituted pyridine libraries.

Electronic Architecture & Reactivity Prediction

To predict outcomes, one must understand the rate-determining steps (RDS) governing the two primary reaction pathways.

| Feature | C2-Bromine Domain | C6-Fluorine Domain |

| Dominant Effect | Weak C-Br Bond Strength (~68 kcal/mol) | High Electronegativity of Fluorine |

| Primary Reaction | Pd(0) Oxidative Addition / Li-Hal Exchange | Nucleophilic Aromatic Substitution ( |

| Mechanism Basis | Kinetic lability of the C-Br bond allows rapid insertion of metals (Pd, Li). | Inductive withdrawal (-I) by F stabilizes the anionic Meisenheimer intermediate.[1] |

| Selectivity | >99% Selective for Br displacement in coupling reactions. | >99% Selective for F displacement with hard nucleophiles. |

Reactivity Divergence Diagram

The following diagram illustrates the divergent pathways available from the parent scaffold.

Figure 1: Decision tree for site-selective functionalization of 2-bromo-6-fluoropyridine.

Pathway A: Nucleophilic Aromatic Substitution ( )

Target: C6-Fluorine Retention: C2-Bromine

Mechanistic Insight

In

Experimental Protocol: Selective Amination

Objective: Synthesis of 2-bromo-6-(pyrrolidin-1-yl)pyridine.

-

Reagents: 2-Bromo-6-fluoropyridine (1.0 equiv), Pyrrolidine (1.1 equiv),

(2.0 equiv). -

Solvent: DMSO or DMF (Polar aprotic solvents accelerate

). -

Procedure:

-

Dissolve 2-bromo-6-fluoropyridine in DMSO (0.5 M).

-

Add

followed by pyrrolidine. -

Heat to 80 °C for 4-6 hours. Monitor by LCMS for disappearance of starting material.

-

Workup: Dilute with water, extract with EtOAc. The bromine atom remains stable under these basic conditions.

-

-

Self-Validation:

-

Success Indicator: 19F NMR should show complete disappearance of the starting material signal (~ -68 ppm) and no new fluorine signals (indicating total displacement).

-

Failure Mode: If temperature exceeds 150 °C, minor displacement of Br may occur, though rare.

-

Pathway B: Palladium-Catalyzed Cross-Coupling

Target: C2-Bromine Retention: C6-Fluorine

Mechanistic Insight

Pd(0) catalysts initiate the cycle via oxidative addition into the carbon-halogen bond. The rate of oxidative addition correlates inversely with bond strength: C-I > C-Br >> C-Cl >> C-F. The C-F bond is chemically inert to Pd(0) under standard Suzuki/Buchwald conditions. Therefore, the catalyst inserts exclusively at C2-Br.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Objective: Synthesis of 2-(4-methoxyphenyl)-6-fluoropyridine.

-

Reagents: 2-Bromo-6-fluoropyridine (1.0 equiv), 4-Methoxyphenylboronic acid (1.2 equiv),

(0.05 equiv), -

Solvent: 1,4-Dioxane/Water (4:1).

-

Procedure:

-

Degas solvents with nitrogen for 15 minutes (Critical: Oxygen poisons Pd(0)).

-

Combine aryl halide, boronic acid, and base in the reaction vessel.

-

Add catalyst under inert atmosphere.

-

Heat to 90 °C for 12 hours.

-

-

Self-Validation:

-

Success Indicator: LCMS shows a mass shift corresponding to aryl coupling. 19F NMR signal remains present (shifted slightly due to electronic change) but is not lost.

-

Caution: Use of highly active phosphine ligands (e.g.,

) at very high temperatures (>120 °C) could potentially activate the C-F bond, but this is non-standard.

-

Pathway C: Halogen-Metal Exchange (Lithiation)

Target: C2-Lithium Species Retention: C6-Fluorine

Mechanistic Insight

Lithium-halogen exchange is a kinetically controlled reaction. The exchange rate follows the order I > Br > Cl >> F. Treatment with n-butyllithium results in rapid Li-Br exchange at C2. The C-F bond is too strong for exchange, and while ortho-lithiation (deprotonation) adjacent to fluorine is possible, the Li-Br exchange is significantly faster at low temperatures (-78 °C).

Experimental Protocol: C2-Formylation

Objective: Synthesis of 6-fluoropicolinaldehyde.

-

Reagents: 2-Bromo-6-fluoropyridine (1.0 equiv), n-BuLi (1.05 equiv, 2.5M in hexanes), DMF (1.5 equiv).

-

Solvent: Anhydrous THF or

. -

Procedure:

-

Cool a solution of 2-bromo-6-fluoropyridine in THF to -78 °C (Dry ice/acetone bath).

-

Add n-BuLi dropwise over 20 minutes. Maintain internal temp < -70 °C.

-

Stir for 30 minutes to generate 2-lithio-6-fluoropyridine.

-

Add DMF (electrophile) dropwise.

-

Stir for 30 minutes at -78 °C, then warm to 0 °C.

-

Quench with saturated

.

-

-

Self-Validation:

-

Critical Control: Temperature must be kept low.[2] Above -60 °C, the lithiated species may eliminate LiF to form a pyridyne (benzyne-like intermediate), leading to polymerization or scrambling.

-

Summary of Selectivity Data

| Reaction Type | Reagent Class | Reactive Site | Leaving Group | Selectivity Ratio |

| Amines, Alkoxides, Thiols | C6 | Fluorine | > 100:1 (C6:C2) | |

| Suzuki Coupling | Aryl Boronic Acids / Pd(0) | C2 | Bromine | Exclusive |

| Sonogashira | Terminal Alkynes / Pd(0)/Cu(I) | C2 | Bromine | Exclusive |

| Li-Exchange | n-BuLi | C2 | Bromine | Exclusive (at -78°C) |

References

-

Nucleophilic Substitution Kinetics

-

Suzuki Coupling Selectivity

-

Lithium-Halogen Exchange Protocols

-

General Reactivity & Applications

Sources

The Chemist's Compass: Navigating the Synthetic Utility of 2-bromo-6-fluoropyridine vs. 2,6-difluoropyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, fluorinated pyridines represent a privileged scaffold, offering a unique confluence of metabolic stability, modulated basicity, and potent target interactions.[1][2][3][4] Among these, 2-bromo-6-fluoropyridine and 2,6-difluoropyridine are workhorse reagents, yet their subtle structural difference—a single atom—creates a profound divergence in chemical reactivity and strategic value. This guide moves beyond catalog data to provide a deep, mechanistic comparison of these two building blocks. We will dissect their electronic properties, explore their orthogonal reactivity in nucleophilic aromatic substitution and cross-coupling reactions, and provide actionable protocols and strategic insights. This document is designed to serve as a compass for the practicing chemist, enabling informed, rational decisions in the design and execution of complex synthetic routes toward novel chemical entities.

PART 1: Core Physicochemical and Electronic Differences

A foundational analysis of the intrinsic properties of these molecules is critical to understanding their behavior in a reaction flask. While structurally similar, the substitution of bromine for fluorine imparts significant changes to the molecule's physical and electronic character.

Comparative Physicochemical Properties

The most immediate differences are observed in their physical constants, which have practical implications for handling, reaction conditions, and purification strategies.

| Property | 2-bromo-6-fluoropyridine | 2,6-difluoropyridine |

| Molecular Formula | C₅H₃BrFN | C₅H₃F₂N |

| Molecular Weight | 175.99 g/mol [5] | 115.08 g/mol [6][7] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid[8] | Colorless liquid[6][9] |

| Melting Point | 30-32 °C[8][10] | Not applicable (liquid at room temp.) |

| Boiling Point | 162-164 °C[8][10] | 124-126 °C[6][11] |

| Density | ~1.707 g/cm³[8][10] | ~1.268 g/cm³[6][11] |

| Flash Point | 75-88 °C | ~34 °C (93 °F)[11] |

Expert Insight: The higher boiling point of 2-bromo-6-fluoropyridine allows for a broader thermal window in high-temperature reactions. Conversely, its tendency to be a low-melting solid can require gentle heating for effective transfer. The higher density of the brominated compound is also a practical consideration for phase separations.

The Electronic Dichotomy: Inductive Effects and Polarizability

The reactivity of these compounds is governed by the electron-deficient nature of the pyridine ring, which is further amplified by the attached halogens.

-

2,6-Difluoropyridine: Fluorine, the most electronegative element, exerts a powerful, localized electron-withdrawing effect (–I effect).[9] This makes the C2 and C6 positions exceptionally electrophilic and susceptible to attack by nucleophiles. The carbon-fluorine bond is strong and not easily broken by oxidative addition in cross-coupling catalysis.

-

2-bromo-6-fluoropyridine: This molecule presents a fascinating electronic asymmetry. Both halogens activate the ring towards nucleophilic attack. However, the bromine atom is significantly more polarizable and its C-Br bond is weaker than the C-F bond. This dichotomy is the key to its synthetic utility: the C-F bond dictates its reactivity in nucleophilic aromatic substitution, while the C-Br bond is the reactive handle for transition-metal-catalyzed cross-coupling.[12]

PART 2: A Tale of Two Reactivities: SNAr vs. Cross-Coupling

The true divergence between these two reagents becomes apparent when they are subjected to the two most common transformations in pyridine chemistry: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr): A Race for Displacement

The SNAr reaction is a powerful tool for C-O, C-N, and C-S bond formation on electron-poor aromatic rings.[13][14] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[14][15]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

-

In 2,6-Difluoropyridine: The two highly activating fluorine atoms make the ring very reactive towards SNAr.[9] Fluorine is an excellent leaving group in this context because its high electronegativity stabilizes the negative charge in the rate-determining Meisenheimer intermediate.[14] This allows for the sequential and selective substitution of both fluorine atoms, providing a route to unsymmetrically 2,6-disubstituted pyridines.

-

In 2-bromo-6-fluoropyridine: A clear selectivity is observed. The C6 position, bearing the fluorine, is more electrophilic and thus more reactive towards nucleophilic attack. This allows for selective SNAr at the C6 position while leaving the C2-bromo functionality untouched. This "halogen-differentiated" reactivity is the cornerstone of its utility, creating an orthogonal synthetic handle for subsequent reactions.

Protocol: Selective Amination of 2,6-Difluoropyridine

This protocol describes the selective mono-amination of 2,6-difluoropyridine, a common transformation in drug discovery.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,6-difluoropyridine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

-

Base Addition: Add powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 eq). The use of a solid, non-nucleophilic base is critical to avoid competing side reactions.

-

Nucleophile Addition: Add the desired primary or secondary amine (1.0-1.1 eq) dropwise at room temperature. The slight excess of amine can be used to drive the reaction to completion, but a 1:1 stoichiometry often yields cleaner results for mono-substitution.

-

Reaction Conditions: Heat the stirred suspension to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Work-up: Cool the reaction to room temperature and pour it into ice-water. A precipitate of the product may form. Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Trustworthiness: This protocol is self-validating. The choice of a polar aprotic solvent (DMSO) facilitates the dissolution of reactants and stabilizes the charged intermediate. The reaction temperature is a critical parameter to control selectivity; higher temperatures may lead to disubstitution. Careful monitoring is essential.

Suzuki-Miyaura Cross-Coupling: The Power of Palladium

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges C(sp²)-C(sp²) bonds using a palladium catalyst, an organoboron reagent, and a base.[16][17]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

In 2-bromo-6-fluoropyridine: This is where the compound truly shines. The C-Br bond is highly reactive towards oxidative addition with Pd(0) catalysts, which is the first and often rate-limiting step of the catalytic cycle.[18] The C-F bond, in stark contrast, is generally inert under typical Suzuki conditions. This provides a robust and predictable method for installing aryl, heteroaryl, or alkyl groups at the C2 position.[12][19]

-

In 2,6-Difluoropyridine: This compound is a very poor substrate for standard Suzuki-Miyaura cross-coupling. The high strength of the C-F bond makes the oxidative addition step energetically prohibitive for common palladium catalysts. While specialized methods for C-F activation exist, they are not general and require bespoke catalytic systems.

PART 3: Strategic Synthesis and Decision Making

The choice between these two reagents is not arbitrary; it is a critical strategic decision based on the desired final molecular architecture.

Synthetic Strategy Flowchart

This decision tree provides a logical framework for selecting the appropriate starting material.

Caption: Decision-making flowchart for reagent selection.

Illustrative Synthetic Sequences

-

Using 2,6-Difluoropyridine for Sequential SNAr: A medicinal chemist might first react 2,6-difluoropyridine with a key amine nucleophile under controlled conditions to achieve mono-substitution. The resulting 2-amino-6-fluoropyridine can then be subjected to a second, different nucleophile (e.g., an alcohol with a strong base like NaH) under more forcing conditions to displace the second fluorine, yielding a complex 2,6-disubstituted pyridine.

-

Using 2-bromo-6-fluoropyridine for Orthogonal Synthesis: A process chemist could first perform a regioselective SNAr reaction with sodium methoxide to displace the fluorine, cleanly forming 2-bromo-6-methoxypyridine. This stable intermediate can then be carried into a Suzuki-Miyaura coupling with an elaborate boronic acid to install a complex aryl group at the C2 position, a sequence that would be impossible starting with 2,6-difluoropyridine.

Conclusion

While separated by only a single halogen atom, 2-bromo-6-fluoropyridine and 2,6-difluoropyridine are worlds apart in their synthetic utility. 2,6-Difluoropyridine is the reagent of choice for installing one or two nucleophilic substituents via the SNAr manifold. Its strength lies in the high reactivity of its C-F bonds in this specific context. In contrast, 2-bromo-6-fluoropyridine is the superior tool for complex molecule construction requiring orthogonal functionalization. It offers the unique ability to perform selective SNAr at the fluorine-bearing position and a subsequent, robust cross-coupling reaction at the bromine-bearing position. Mastering the distinct reactivities of these two building blocks empowers the modern chemist to design more efficient, flexible, and innovative synthetic routes, accelerating the discovery and development of the next generation of pharmaceuticals.

References

- Benchchem. (n.d.). 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine.

- ChemicalBook. (2023). 2-Bromo-6-fluoropyridine.

- Guidechem. (n.d.). 2,6-Difluoropyridine 1513-65-1 wiki.

- Google Patents. (1978). US4071521A - Process for making 2,6-difluoro pyridine.

- ChemicalBook. (2023). 2,6-Difluoropyridine.

- ChemicalBook. (n.d.). 2,6-Difluoropyridine(1513-65-1).

- Organic Syntheses. (n.d.). 2-bromopyridine.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Bromo-6-fluoropyridine.

- Semantic Scholar. (n.d.). 2,6-Difluoropyridine.

- ECHEMI. (n.d.). 144100-07-2, 2-BROMO-6-FLUOROPYRIDINE Formula.

- PubChem. (n.d.). 2-Bromo-6-fluoropyridine.

- PubChem. (n.d.). 2,6-Difluoropyridine.

- Sigma-Aldrich. (n.d.). 2-Bromo-6-fluoropyridine AldrichCPR.

- Sigma-Aldrich. (n.d.). 2,6-Difluoropyridine 99 1513-65-1.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.

- PubMed. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- MDPI. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.

- YouTube. (2019). nucleophilic aromatic substitutions.

- ResearchGate. (2014). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.

- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

- NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Fluorinated Pyridines in Drug Development: A Focus on 5-Fluoropyridine-2-carbonitrile.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- PubMed. (2012). The role of fluorine in medicinal chemistry.

- MDPI. (2022). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.

- Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution.

- Benchchem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.

- ACS Omega. (2022). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- RSC Publishing. (2018). Directed nucleophilic aromatic substitution reaction.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Difluoropyridine(1513-65-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 2-Bromo-6-fluoropyridine | 144100-07-2 [chemicalbook.com]

- 11. 2,6-Difluoropyridine | 1513-65-1 [chemicalbook.com]

- 12. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to 2-Bromo-6-Fluoropyridine: A Cornerstone Intermediate in Modern Pharmaceutical Development

Introduction: The Strategic Importance of a Differentiated Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous blockbuster drugs. However, the strategic functionalization of this ring system is paramount to achieving desired potency, selectivity, and pharmacokinetic properties. 2-Bromo-6-fluoropyridine has emerged as a particularly valuable building block for drug development professionals.[1] Its unique electronic and steric properties, stemming from the ortho-positioning of a bromine and a fluorine atom, provide a versatile handle for a wide array of synthetic transformations.[1] The bromine atom serves as an excellent leaving group and a key participant in transition metal-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine atom modulates the reactivity of the pyridine ring, enhancing its susceptibility to certain transformations and often improving the metabolic stability and binding affinity of the final drug molecule.[1][2] This guide provides an in-depth analysis of the synthesis, reactivity, and application of 2-bromo-6-fluoropyridine, offering field-proven insights for its effective utilization in pharmaceutical research and development.

Physicochemical and Safety Profile

A thorough understanding of a starting material's properties is fundamental to its effective and safe use. The key characteristics of 2-bromo-6-fluoropyridine are summarized below.

| Property | Value | Reference |

| CAS Number | 144100-07-2 | [3] |

| Molecular Formula | C₅H₃BrFN | [3] |

| Molecular Weight | 175.99 g/mol | [3] |

| Appearance | White to light yellow solid or liquid | [4][5] |

| Melting Point | 30-32 °C | [6] |

| Boiling Point | 162-164 °C | [6] |

| Flash Point | 88 °C (190.4 °F) | |

| Density | ~1.707 g/cm³ (Predicted) | [6] |

Safety and Handling: 2-Bromo-6-fluoropyridine is classified as an irritant and is toxic if swallowed or in contact with skin.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 2-Bromo-6-Fluoropyridine

The most common and practical laboratory-scale synthesis of 2-bromo-6-fluoropyridine involves a halogen exchange (HALEX) reaction starting from the readily available 2,6-dibromopyridine.[7]

Synthetic Route: Halogen Exchange from 2,6-Dibromopyridine

The rationale behind this approach lies in the differential reactivity of the C-Br bonds, where a suitable fluoride source can selectively displace one of the bromine atoms. This method is often favored for its operational simplicity and good yields.[6]

Caption: Synthesis of 2-bromo-6-fluoropyridine via halogen exchange.

Experimental Protocol: Synthesis from 2,6-Dibromopyridine

This protocol is a representative procedure based on established methods.[6]

-

Materials:

-

2,6-Dibromopyridine (1.0 eq)

-

A suitable fluorinating agent (e.g., spray-dried potassium fluoride or cesium fluoride) (1.5-2.0 eq)

-

Anhydrous acetonitrile

-

Reaction vessel (e.g., sealed tube or flask with reflux condenser)

-

-

Procedure:

-

To a reaction vessel, add 2,6-dibromopyridine and the fluorinating agent.

-

Add anhydrous acetonitrile to the mixture.

-

Seal the vessel or equip it with a reflux condenser and stir the mixture at 80°C for 3-6 hours. Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate and water to the mixture and stir.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 2-bromo-6-fluoropyridine. A typical reported yield is around 78%.[6]

-

Chemical Reactivity: A Hub for Molecular Diversification

The synthetic utility of 2-bromo-6-fluoropyridine lies in its predictable and regioselective reactivity at the C2 (bromo) and C6 (fluoro) positions. The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions, while the electron-deficient nature of the ring allows for nucleophilic aromatic substitution, typically at the C6 position.

Caption: Key synthetic transformations of 2-bromo-6-fluoropyridine.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the workhorse of modern medicinal chemistry for constructing complex molecular architectures. The C-Br bond at the C2 position is highly amenable to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[8][9] This transformation is crucial for assembling fragments of a drug molecule.

-

Causality of Experimental Choices:

-

Catalyst: A Pd(0) source, often generated in situ from Pd(OAc)₂ or Pd₂(dba)₃, is essential.

-

Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are critical. They stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9]

-

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

This reaction facilitates the formation of a C(sp²)-C(sp) bond between 2-bromo-6-fluoropyridine and a terminal alkyne.[10] The resulting alkynylpyridines are versatile intermediates, which can be further elaborated or may themselves be part of a final drug structure.[11]

-

Causality of Experimental Choices:

-

Dual Catalysis: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[10][11] The palladium complex undergoes oxidative addition with the aryl bromide, while the copper acetylide, formed from the terminal alkyne and Cu(I), participates in the transmetalation step.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base and often as the solvent. It deprotonates the terminal alkyne, facilitating the formation of the copper acetylide.[11]

-

The formation of C-N bonds is fundamental in pharmaceutical synthesis, as amine functionalities are ubiquitous in bioactive molecules. The Buchwald-Hartwig amination provides a direct method to couple 2-bromo-6-fluoropyridine with a wide range of primary and secondary amines.[12][13][14]

-

Causality of Experimental Choices:

-

Catalyst System: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst and a bulky, electron-rich phosphine ligand.[13][14] The choice of ligand is crucial and can significantly impact the reaction's scope and efficiency.

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, forming the active nucleophile for the coupling reaction.

-

Nucleophilic Aromatic Substitution (SNAr)

While less common than cross-coupling at the C2 position, the C6 position bearing the fluorine atom can undergo nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing effect of the pyridine nitrogen and the fluorine atom makes the ring electron-deficient and activates it towards attack by strong nucleophiles.[15][16]

-

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[15]

-

Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[15]

-

Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group.

-

Fluorine is an excellent leaving group in SNAr reactions because of its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate complex.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]

- 3. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-6-fluoropyridine | 144100-07-2 [chemicalbook.com]

- 5. 2-Bromo-6-fluoropyridine | 144100-07-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. 2-Bromo-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Mastering Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of 2-Bromo-6-Fluoropyridine

Abstract

2-Bromo-6-fluoropyridine is a pivotal heterocyclic building block in modern synthetic chemistry, with broad applications in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the two distinct halogen substituents, which can be functionalized sequentially. This application note provides an in-depth technical guide to the regioselective nucleophilic aromatic substitution (SNAr) of 2-bromo-6-fluoropyridine. We will delve into the mechanistic principles that govern the preferential substitution at the C-6 position, offer field-proven, step-by-step protocols for various nucleophile classes, and present a logical framework for experimental design and execution.

The Mechanistic Cornerstone: Why Fluorine is Preferentially Displaced

Nucleophilic aromatic substitution (SNAr) on heteroaromatic rings is a cornerstone of modern medicinal chemistry.[2] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, a feature that is further enhanced by the presence of halogen substituents.[5][6]

In the case of 2-bromo-6-fluoropyridine, a pronounced regioselectivity is observed where nucleophiles preferentially attack the C-6 position, displacing the fluoride ion. This selectivity is dictated by the rate-determining step of the SNAr mechanism: the initial attack of the nucleophile.[4]

Several factors contribute to this outcome:

-

Enhanced Electrophilicity: Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect makes the carbon atom it is attached to (C-6) significantly more electrophilic and susceptible to nucleophilic attack compared to the C-2 position, which is attached to the less electronegative bromine.

-

Intermediate Stabilization: The attack at C-6 generates a Meisenheimer complex. The high electronegativity of the fluorine atom provides superior stabilization for the developing negative charge in this intermediate compared to bromine.[7]

-

Leaving Group Ability in SNAr: While the C-F bond is intrinsically stronger than the C-Br bond, the leaving group's departure is not the rate-determining step.[4] The faster rate of reaction at the fluorinated position is a consequence of the lower activation energy for the initial nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine, underscoring the activating effect of fluorine.[3]

The following diagram illustrates the favored reaction pathway.

Caption: SNAr mechanism showing preferential attack at the C-6 position.

Experimental Protocols for Regioselective C-6 Functionalization

The following protocols are designed as robust starting points for the regioselective substitution on 2-bromo-6-fluoropyridine. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from quenching anionic intermediates.

General Experimental Workflow

The diagram below outlines a typical workflow for performing and analyzing these SNAr reactions. This systematic approach ensures reproducibility and high-quality results.

Caption: A standard workflow for SNAr experiments.

Protocol 2.1: Substitution with O-Nucleophiles (e.g., Sodium Methoxide)

This protocol describes the synthesis of 2-bromo-6-methoxypyridine. It is representative for reactions with various alkoxides and phenoxides.

Materials:

-

2-Bromo-6-fluoropyridine (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Methanol (MeOH) (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (approx. 0.2 M concentration relative to the pyridine).

-

Carefully add the sodium hydride (1.2 eq).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add anhydrous methanol (1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 20 minutes to ensure complete formation of sodium methoxide.

-

Add 2-bromo-6-fluoropyridine (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Dilute with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[3]

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-6-methoxypyridine.

Protocol 2.2: Substitution with N-Nucleophiles (e.g., Morpholine)

This protocol details the synthesis of 4-(6-bromopyridin-2-yl)morpholine, a common transformation with primary and secondary amines.

Materials:

-

2-Bromo-6-fluoropyridine (1.0 eq)

-

Morpholine (1.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Water & Brine

Step-by-Step Procedure:

-

To a round-bottom flask, add 2-bromo-6-fluoropyridine (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMSO to achieve a suitable concentration (e.g., 0.3 M).

-

Heat the reaction mixture to 80-100 °C.

-

Stir vigorously and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

-

After completion, cool the mixture to room temperature.

-

Dilute the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash thoroughly with water to remove DMSO, then wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude material via flash column chromatography to obtain the desired product.

Protocol 2.3: Substitution with S-Nucleophiles (e.g., Sodium Thiophenoxide)

This protocol outlines the synthesis of 2-bromo-6-(phenylthio)pyridine, applicable to a range of thiols.

Materials:

-

2-Bromo-6-fluoropyridine (1.0 eq)

-

Thiophenol (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

Step-by-Step Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of thiophenol (1.1 eq) in THF. Stir for 30 minutes at 0 °C to form the sodium thiophenoxide salt.

-

Add 2-bromo-6-fluoropyridine (1.0 eq) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction for completion by TLC or LC-MS.

-

Once complete, quench the reaction with saturated aqueous NaHCO₃.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography.

Data Summary and Expected Outcomes

The choice of nucleophile, base, and solvent system is critical for achieving high yields and selectivity. The following table summarizes typical conditions and expected outcomes for the regioselective SNAr of 2-bromo-6-fluoropyridine.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Yield |

| O-Nucleophiles | Sodium Methoxide | NaH | DMF, THF | 0 to RT | 80-95% |

| Sodium Phenoxide | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80-120 | 75-90% | |

| N-Nucleophiles | Morpholine | K₂CO₃, DIPEA | DMSO, NMP | 80-120 | 85-98% |

| Aniline | NaH, K₂CO₃ | DMF, Dioxane | 100-140 | 70-90% | |

| S-Nucleophiles | Sodium Thiophenoxide | NaH | THF, DMF | 0 to RT | 90-99% |

| Sodium Ethanethiolate | NaH | THF | 0 to RT | 85-95% |

Yields are approximate and can vary based on the specific substrate, purity of reagents, and reaction scale.

Conclusion

The SNAr reaction of 2-bromo-6-fluoropyridine is a powerful and reliable method for synthesizing valuable 6-substituted-2-bromopyridine intermediates. The pronounced regioselectivity for substitution at the C-6 position is mechanistically driven by the superior electron-withdrawing nature of fluorine, which activates the site for nucleophilic attack and stabilizes the resulting Meisenheimer complex. By carefully selecting the appropriate nucleophile, base, and solvent, researchers can achieve high yields and excellent purity. The protocols provided herein serve as a validated starting point for drug discovery professionals and synthetic chemists to leverage this versatile building block in their research endeavors.

References

- Google Patents. (2015). CN104402805A - 2-bromopyridine synthesis method.

-

Zheng, Y., et al. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Signal Transduction and Targeted Therapy. Retrieved from [Link]

-

ResearchGate. (2026). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (2025). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-fluoropyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]

-

ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

-

Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

-

YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

-

Schrödinger. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Retrieved from [Link]

-

PubMed. (2016). Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

-

American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Retrieved from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Schemes depicting the SNAr/nucleophilic substitution of the different.... Retrieved from [Link]

-

Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Note: Buchwald-Hartwig Amination of 2-Bromo-6-fluoropyridine

Executive Summary

The functionalization of 2-Bromo-6-fluoropyridine via Buchwald-Hartwig amination presents a classic chemoselectivity challenge in medicinal chemistry. This substrate contains two potential reaction sites: the activated C-Br bond (preferred for Pd-oxidative addition) and the C-F bond (susceptible to nucleophilic aromatic substitution,

This guide outlines high-fidelity protocols to achieve selective C-N bond formation at the 2-position while preserving the 6-fluoro motif for subsequent diversification. By leveraging specific ligand environments and base selection, researchers can suppress competitive

Substrate Analysis & Chemoselectivity

Electronic Landscape

2-Bromo-6-fluoropyridine is significantly electron-deficient due to the inductive effect of the fluorine atom and the pyridine nitrogen.

-

C-Br Bond (Site A): Highly activated for oxidative addition by Pd(0) due to the electron-poor ring.

-

C-F Bond (Site B): The high electronegativity of fluorine activates the C6 position for

, particularly with unhindered primary amines or strong alkoxide bases at elevated temperatures.

The Chemoselectivity Challenge

The objective is to catalyze the cross-coupling at Site A without triggering background nucleophilic attack at Site B .

| Parameter | Impact on 2-Br-6-F-pyridine | Recommendation |

| Base Strength | Strong bases (e.g., NaOtBu) accelerate Pd-catalysis but increase risk of | Use mild carbonate bases (Cs₂CO₃ ) when possible. |

| Ligand Bite Angle | Wide bite-angle ligands facilitate reductive elimination, crucial for electron-poor pyridines. | Xantphos (Bite angle ~111°) or BINAP . |

| Temperature | High temp (>100°C) promotes | Maintain 80–100°C ; avoid overheating. |

Optimization Landscape

The choice of catalytic system dictates the success of this transformation.[1] Below is a comparison of "Workhorse" conditions versus "Specialized" conditions.

Table 1: Catalyst System Selection Matrix

| Component | System A: The "Fidelity" Protocol | System B: The "Reactivity" Protocol |

| Target | Sensitive substrates; preservation of C-F bond. | Unreactive amines; sterically hindered partners. |

| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(OAc)₂ or G3/G4 Precatalysts |

| Ligand | Xantphos | BrettPhos or RuPhos |

| Base | Cs₂CO₃ (Cesium Carbonate) | NaOtBu (Sodium tert-butoxide) |

| Solvent | 1,4-Dioxane or Toluene | Toluene or tert-Amyl Alcohol |

| Temp | 90–100°C | 60–80°C |

| Primary Risk | Slower reaction rate. | C-F displacement ( |

Detailed Experimental Protocols

Protocol A: High-Fidelity Coupling (Recommended)

Best for: Primary alkyl amines, anilines, and substrates where Fluorine stability is the priority.

Materials:

-

2-Bromo-6-fluoropyridine (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (2.0 mol%)

-

Xantphos (4.0 mol%)

-

Cs₂CO₃ (2.0 equiv, dried)

-

1,4-Dioxane (Anhydrous, sparged with Ar)

Step-by-Step Procedure:

-

Catalyst Pre-complexation: In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ (18 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol). Add 1 mL of dioxane and stir at RT for 5 minutes until a clear yellow/orange solution forms. Note: Pre-forming the active catalyst ensures rapid initiation.

-

Substrate Addition: Add 2-Bromo-6-fluoropyridine (176 mg, 1.0 mmol), the amine (1.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol) to the vial.

-

Solvent Charge: Add remaining dioxane (4 mL) to reach a concentration of ~0.2 M.

-

Degassing: Seal the vial and sparge with Argon for 5 minutes (or purge/backfill 3x).

-

Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm).

-

Checkpoint: Monitor by LCMS at 2 hours. The reaction is typically complete in 4-16 hours.

-

-

Workup: Cool to RT. Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). The 6-fluoro group slightly increases polarity compared to the starting bromide.

Protocol B: High-Reactivity Coupling (For Difficult Amines)

Best for: Weakly nucleophilic anilines or bulky secondary amines. Use caution with base-sensitive groups.

Materials:

-

Pd(OAc)₂ (2.0 mol%)

-

BINAP (3.0 mol%)

-

NaOtBu (1.4 equiv)

-

Toluene (Anhydrous)

Step-by-Step Procedure:

-

Charge: Combine Pd(OAc)₂, BINAP, NaOtBu, and the amine in a reaction tube.

-

Inertion: Evacuate and backfill with Argon (3 cycles).

-

Addition: Add Toluene and 2-Bromo-6-fluoropyridine via syringe.

-

Heating: Heat to 80°C . Note: Do not exceed 80°C initially. NaOtBu is potent; higher temps increase the risk of attacking the Fluorine.

-

Monitoring: Check LCMS after 1 hour. If conversion is slow, raise temp to 100°C cautiously.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical decision point where chemoselectivity is determined.

Caption: The catalytic cycle emphasizes the oxidative addition at C-Br. The dashed red line indicates the competitive

Troubleshooting & Critical Parameters

Issue: Low Conversion

-

Cause: Catalyst poisoning by the pyridine nitrogen or inefficient oxidative addition.

-

Solution: Switch to BrettPhos Pd G3 precatalyst. The bulky ligand prevents non-productive coordination of the pyridine nitrogen to the Pd center.

Issue: Formation of 2,6-Diamino Product

-

Cause:

occurring at the C-F bond, or a second Buchwald coupling if the C-F bond activates after the first amination. -

Solution:

-

Lower the reaction temperature (try 80°C).

-

Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄ .

-

Ensure strict stoichiometry (1.0 equiv bromide : 1.1 equiv amine).

-

Issue: Hydrodehalogenation (Product is 2-H-6-F-Pyridine)

-

Cause:

-hydride elimination from the amine or solvent (if alcoholic). -

Solution: Use 1,4-Dioxane instead of alcohols. Increase the bite angle of the ligand (Xantphos is excellent at suppressing this).

References

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society. Link

-

Guram, A. S., & Buchwald, S. L. (1994).[4] Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society. Link

-

Surry, D. S., & Buchwald, S. L. (2011).[4] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

-

Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.[1][2][3][4][5][7] Organic Letters. Link

-

BenchChem Application Notes. (2025). Buchwald-Hartwig Amination of 2-Halopyridines. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Heck reaction optimization for 2-bromo-6-fluoropyridine substrates

Application Note: Heck Alkenylation of 2-Bromo-6-Fluoropyridine

Executive Summary

This guide details the optimization and execution of the Heck-Mizoroki reaction utilizing 2-bromo-6-fluoropyridine as the electrophile. While 2-bromopyridines are privileged scaffolds in kinase inhibitor development, they present two distinct challenges: catalyst poisoning via the pyridine nitrogen and nucleophilic aromatic substitution (

Mechanistic Insight & Challenges

The success of this reaction hinges on managing the coordination sphere of Palladium. Standard Heck conditions (e.g.,

The "N-Binding" Problem

The pyridine nitrogen is a competent

The Fluorine Liability

The 6-fluoro substituent renders the pyridine ring highly electron-deficient. Under basic conditions at elevated temperatures, the fluorine is susceptible to

Mechanistic Pathway Diagram

The following diagram illustrates the competition between the productive catalytic cycle and the catalyst arrest pathway.

Figure 1: Catalytic cycle showing the productive pathway (Green) versus N-coordination arrest and SNAr side reactions (Red).

Optimization Strategy

To overcome the challenges described above, the reaction parameters must be tuned as follows:

| Parameter | Recommendation | Rationale |

| Ligand | Bulky, electron-rich ligands prevent Pyridine N-binding and facilitate oxidative addition into the electron-poor C-Br bond. | |

| Catalyst Source | Use a labile precursor to allow immediate ligation by the bulky phosphine. | |

| Base | Crucial: Avoid alkoxides ( | |

| Solvent | 1,4-Dioxane or Toluene | Non-nucleophilic solvents. DMF is acceptable but can promote |

| Temperature | 80°C - 100°C | Sufficient for activation but minimizes thermal decomposition of the fluorinated ring. |

Optimized Protocol

This protocol is designed for a 1.0 mmol scale reaction. It uses an air-stable phosphonium salt precursor for the ligand, which is operationally simpler than handling pyrophoric liquid phosphines.

Materials

-

Substrate: 2-bromo-6-fluoropyridine (176 mg, 1.0 mmol)

-

Alkene: Styrene or Acrylate derivative (1.5 mmol, 1.5 equiv)

-

Catalyst:

(11.2 mg, 0.05 mmol, 5 mol%) -

Ligand:

(29 mg, 0.10 mmol, 10 mol%) -

Base:

(N,N-Dicyclohexylmethylamine) (260 µL, 1.2 mmol, 1.2 equiv) -

Solvent: Anhydrous 1,4-Dioxane (3.0 mL)

Step-by-Step Procedure

-

Catalyst Pre-complexation (Essential for reproducibility):

-

In a 20 mL vial equipped with a magnetic stir bar, add

, -

Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/translucent color, indicating the formation of active

species. -

Note: If using

, the color change will be from dark purple to burnt orange.

-

-

Substrate Addition:

-

Add the 2-bromo-6-fluoropyridine and the alkene to the catalyst mixture.

-

Add the remaining 2.0 mL of dioxane.

-

-

Base Addition & Degassing:

-

Add

. -

Seal the vial with a septum cap.

-

Sparge with Nitrogen or Argon gas for 5 minutes (balloon needle vent). Oxygen inhibition is significant with electron-rich phosphines.

-

-

Reaction:

-

Heat the block/bath to 90°C . Stir vigorously (800 rpm).

-

Monitor by HPLC or TLC at 2 hours and 6 hours.

-

TLC Stain: UV active. The product usually fluoresces blue under 254/365 nm.

-

-

Workup:

Troubleshooting & Decision Logic

Use this flowchart to diagnose low yields or impurities.

Figure 2: Troubleshooting decision tree for optimizing reaction conditions.

References

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Seminal work on bulky phosphines for difficult substrates).

-

Campeau, L. C., et al. (2006). Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Reactions of Aryl Chlorides. Journal of the American Chemical Society.[5] (Discusses preventing side reactions in electron-deficient heterocycles).

-

BenchChem Application Note . (2025). Palladium-Catalyzed Cross-Coupling with 2-Bromo-6-(bromomethyl)pyridine. (Specific data on 2-bromo-6-substituted pyridine reactivity).

-

Organic Chemistry Portal . Heck Reaction Protocols and Mechanism. (General mechanistic grounding).

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in 2-Bromo-6-Fluoropyridine Substitution Reactions

Welcome to the technical support center for controlling regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of 2-bromo-6-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective functionalization of this versatile heterocyclic building block. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific challenges you may encounter during your experiments.

Understanding the Reactivity of 2-Bromo-6-Fluoropyridine